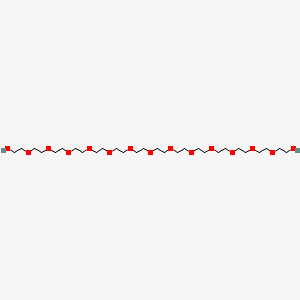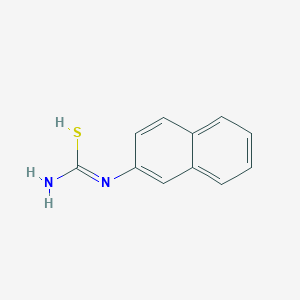
d-Glucose ethylene thioketal
Overview
Description
d-Glucose ethylene thioketal is a derivative of d-glucose, a simple sugar that is an essential energy source in living organisms The compound is formed by the reaction of d-glucose with ethylene glycol and a thiol, resulting in a thioketal linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of d-glucose ethylene thioketal typically involves the reaction of d-glucose with ethylene glycol and a thiol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic thioketal intermediate. The general reaction conditions include:
Reactants: d-Glucose, ethylene glycol, and a thiol (such as 1,3-propanedithiol).
Catalyst: Acid catalyst (e.g., hydrochloric acid or sulfuric acid).
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the intermediate.
Temperature: The reaction is typically carried out at elevated temperatures to facilitate the formation of the thioketal linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
d-Glucose ethylene thioketal undergoes various chemical reactions, including:
Oxidation: The thioketal linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The thioketal can be reduced back to the original thiol and ethylene glycol.
Substitution: The thioketal linkage can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and ethylene glycol.
Substitution: Various substituted thioketals depending on the nucleophile used.
Scientific Research Applications
d-Glucose ethylene thioketal has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Studied for its potential as a reactive oxygen species (ROS)-responsive material in drug delivery systems.
Medicine: Investigated for its use in wound healing applications due to its ROS-scavenging properties.
Industry: Utilized in the development of smart materials and nanocomposites with enhanced mechanical and chemical properties.
Mechanism of Action
The mechanism of action of d-glucose ethylene thioketal involves its ability to respond to reactive oxygen species. The thioketal linkage is sensitive to ROS, leading to its cleavage and the release of the active components. This property makes it useful in drug delivery systems where controlled release of therapeutic agents is desired. The molecular targets and pathways involved include the scavenging of ROS and the subsequent release of drugs or other active molecules.
Comparison with Similar Compounds
Similar Compounds
d-Glucose ethylene acetal: Similar in structure but with an acetal linkage instead of a thioketal.
d-Glucose ethylene ketal: Contains a ketal linkage, offering different chemical properties.
d-Glucose ethylene thioacetal: Similar to thioketal but with a thioacetal linkage.
Uniqueness
d-Glucose ethylene thioketal is unique due to its ROS-responsive properties, making it particularly useful in applications where controlled release and ROS scavenging are important. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
1-(1,3-dithiolan-2-yl)pentane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S2/c9-3-4(10)5(11)6(12)7(13)8-14-1-2-15-8/h4-13H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVIILREBFKRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50791-21-4, 3650-65-5, 16732-29-9 | |
| Record name | NSC158947 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | d-Glucose ethylene thioketal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC143002 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2,5-Dioxopyrrolidin-1-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7824391.png)



